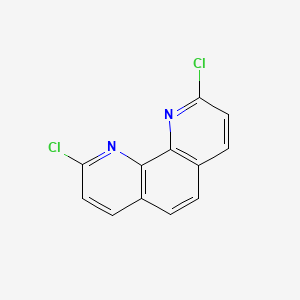

2,9-Dichloro-1,10-phenanthroline

Descripción general

Descripción

2,9-Dichloro-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.1 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

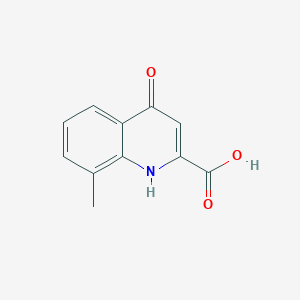

The synthesis of 2,9-Dichloro-1,10-phenanthroline involves several stages. One method involves the reaction of 9-chloro-1-methyl-1,10-phenanthroline-2 (1H)-one with phosphorus pentachloride and trichlorophosphate under an inert atmosphere and reflux conditions. This is followed by a reaction with ammonia in water under alkaline conditions .Molecular Structure Analysis

The molecular structure of 2,9-Dichloro-1,10-phenanthroline consists of a phenanthroline core with two chlorine atoms attached at the 2 and 9 positions . The compound is solid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Characterization

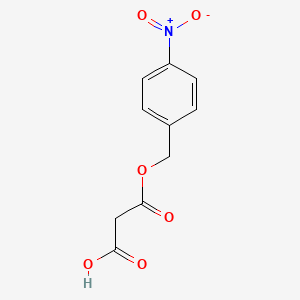

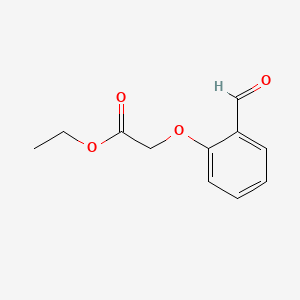

- Summary of Application: This research focuses on the synthesis and spectroscopic characterization of water-soluble ligands based on a 1,10-phenanthroline core . The study introduces a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .

- Methods of Application: The hydrolysis reaction of 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carbonitrile in an alkaline environment leads to their precursor .

- Results or Outcomes: This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

Organic Fluorophore-Substituted Polyaza-[7]Helicenes

- Summary of Application: This research studies the chromophoric effect on fluorescence efficiency of organic fluorophore-substituted polyaza-[7]helicenes derived from 1,10-phenanthroline .

- Methods of Application: The 2,9-dichloro-1,10-phenanthroline was synthesized by the activated chlorine formation reaction of compound 3 with POCl3 and PCl5 in very good yield .

- Results or Outcomes: Compared to parent aza-[7]helicene, AZA-NPC shows a higher fluorescence quantum yield and fluorescence lifetime due to the strong donating and intramolecular charge transport properties of the N-phenyl carbazole unit .

Synthesis of 2,9-Diphenylamino-1,10-phenanthroline

- Summary of Application: This research focuses on the synthesis of 2,9-Diphenylamino-1,10-phenanthroline .

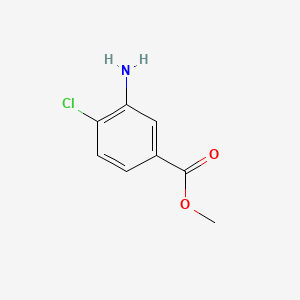

- Methods of Application: The 2,9-Dichloro-1,10-phenanthroline (50 mg) was placed in a flask where the temperature was raised to 150 °C with an oil-bath, and aniline was introduced under N2 gas .

- Results or Outcomes: The mixture was purified by recrystallization from methanol, to give 2,9-diphenylamino-1,10-phenanthroline as a dark brown crystal (30 mg, yield: 30.0%) .

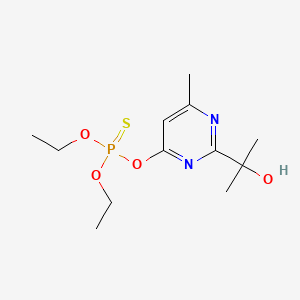

Catalyst for Carbonylation of Alkyl Nitrites

- Summary of Application: 2,9-Dichloro-1,10-phenanthroline is used as a catalyst for the carbonylation of alkyl nitrites .

Catalyst for Cross-Coupling Reactions

- Summary of Application: 2,9-Dichloro-1,10-phenanthroline is used as a catalyst for cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents .

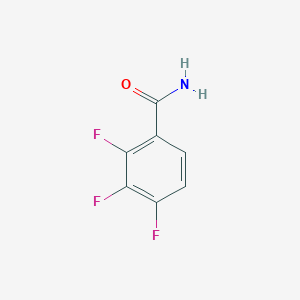

Synthesis of 4,7-diamino-1,10-phenanthrolines

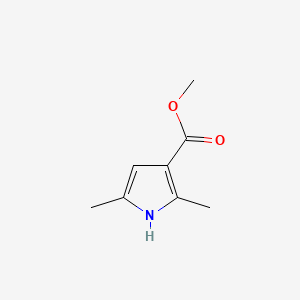

- Summary of Application: This research focuses on the synthesis of 4,7-diamino-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives .

- Methods of Application: The properties of these compounds have been characterized by a combination of several techniques: MS, HRMS, GC-MS, electronic absorption spectroscopy and multinuclear NMR in both solution and solid state including 15N CP/MAS NMR .

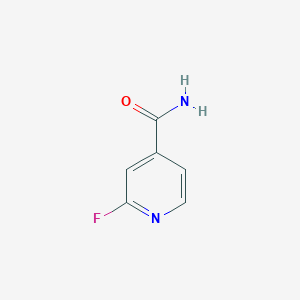

Catalyst for Arylation Reactions

- Summary of Application: 2,9-Dichloro-1,10-phenanthroline is used as a catalyst for arylation reactions .

Catalyst for Multiple Acetylene Insertions

Propiedades

IUPAC Name |

2,9-dichloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGIDURJINUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326671 | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dichloro-1,10-phenanthroline | |

CAS RN |

29176-55-4 | |

| Record name | 2,9-Dichloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29176-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

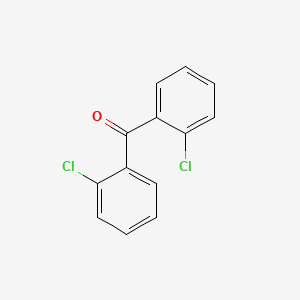

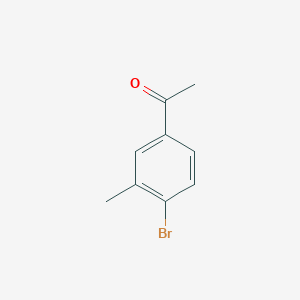

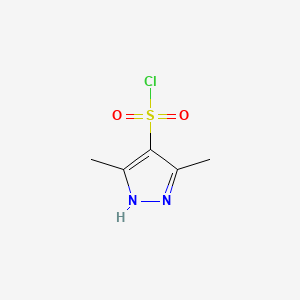

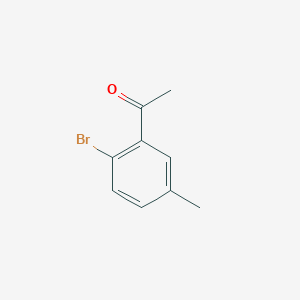

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)